Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Description

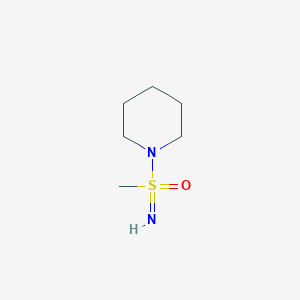

While direct data on Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is unavailable in the provided evidence, its structural analogs share a common sulfanone core with varying substituents. These compounds are characterized by a sulfur atom in the +6 oxidation state (λ⁶-sulfanone) bonded to an imino group, a methyl group, and a third substituent (e.g., aryl, alkenyl, or heterocyclic groups). The piperidin-1-yl substituent in the target compound introduces a six-membered amine ring, which may enhance basicity and influence solubility or biological interactions .

Properties

Molecular Formula |

C6H14N2OS |

|---|---|

Molecular Weight |

162.26 g/mol |

IUPAC Name |

imino-methyl-oxo-piperidin-1-yl-λ6-sulfane |

InChI |

InChI=1S/C6H14N2OS/c1-10(7,9)8-5-3-2-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

ALYSVHJJDQLEHR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone typically involves the reaction of piperidine with a sulfur-containing reagent under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base to facilitate the formation of the lambda6-sulfanone moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Sulfanone Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone | 4-Methylphenyl | C₈H₁₁NOS | 153.24 | 22132-97-4 | 98% purity; aromatic hydrophobicity |

| Imino(methyl)(pent-4-en-1-yl)-λ⁶-sulfanone | Pent-4-en-1-yl | C₁₀H₈N₂O₂ | 188.19 | Not Provided | Alkenyl chain; potential reactivity |

| Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone | Pyridin-3-yl | C₇H₁₀N₂OS | 170.24 | 1621962-58-0 | Polar pyridine ring; room-temperature stability |

| [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone | 2-Hydroxyphenyl | C₈H₁₀N₂O₂S | 198.24 | 2059937-36-7 | Phenolic hydroxyl; H-bonding capacity |

Substituent Effects on Reactivity and Solubility

Aromatic vs. Aliphatic Groups :

- Heterocyclic and Polar Groups: The pyridin-3-yl group () enhances polarity due to the nitrogen atom in the pyridine ring, improving solubility in polar solvents. Its molecular weight (170.24 g/mol) is lower than aliphatic analogs, suggesting compact packing in solid states .

Piperidin-1-yl Group (Target Compound) :

- The piperidine ring introduces a basic tertiary amine, which may protonate under physiological pH, enhancing solubility in acidic environments. This feature is absent in the analogs above, making the target compound distinct in pharmacological contexts.

Stability and Purity

- Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone () is noted for 98% purity, indicating robust synthetic protocols for aryl-substituted sulfanones .

- Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone () is stable at room temperature, contrasting with alkenyl or hydroxylated analogs, which may require refrigeration due to reactive substituents .

Biological Activity

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

- Molecular Formula : C7H14N2OS

- Molecular Weight : Approximately 162.26 g/mol

- Functional Groups :

- An imino group, which enhances hydrogen bonding capabilities.

- A piperidine ring, contributing to hydrophobic interactions.

- A sulfanone moiety, providing additional chemical reactivity.

These structural components facilitate interactions with biological targets, making the compound a candidate for various medicinal applications.

The biological activity of this compound primarily stems from its ability to interact with specific biological molecules such as enzymes and receptors. The following mechanisms have been identified:

- Hydrogen Bonding : The imino group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The piperidine ring engages with hydrophobic regions of enzymes or receptors, potentially modulating their function.

- Enzyme Modulation : Research indicates that this compound may act as an enzyme inhibitor, altering metabolic pathways relevant to neurological disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Neurological Applications :

- A study demonstrated that this compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential use in treating disorders like depression and anxiety.

-

Antimicrobial Activity :

- Preliminary tests indicated that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

-

Cancer Research :

- In vitro studies have shown that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone | C6H14N2OS | Different piperidine substitution pattern affecting reactivity |

| Dimethyl({[(piperidin-3-yl)methyl]imino})-lambda6-sulfanone | C8H18N2OS | Increased steric bulk from additional methyl groups |

| Imino(methyl)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone | C5H9N3OS | Incorporates an imidazole ring, enhancing pharmacological properties |

This table illustrates how variations in structure can influence the biological activity and reactivity of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.